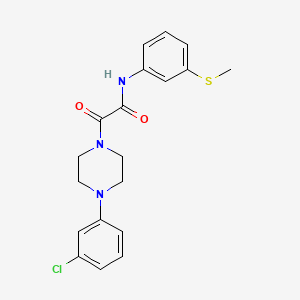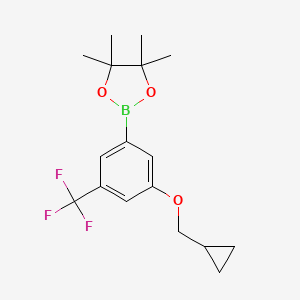
3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylboronic acid pinacol esters are a class of compounds that have garnered attention due to their utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki coupling. These esters serve as versatile intermediates for the introduction of cyclopropyl groups into aromatic systems, which can significantly alter the physical and chemical properties of the resulting molecules .
Synthesis Analysis
The synthesis of cyclopropylboronic acid pinacol esters can be achieved through various methods. One efficient approach is the one-pot, three-step synthesis from propargylic silyl ethers, which involves a Schwartz's reagent catalyzed hydroboration followed by cyclization to form the cyclopropyl ring . Another method includes the rhodium(II)-catalyzed cyclopropanation of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles, producing boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity . Additionally, trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester has been synthesized as a pure diastereomer, showcasing the ability to control stereochemistry in these reactions .
Molecular Structure Analysis
The molecular structure of cyclopropylboronic acid pinacol esters is characterized by the presence of a three-membered cyclopropyl ring, which can be substituted with various functional groups. The trifluoromethyl group, in particular, is of interest due to its electron-withdrawing properties and ability to influence the reactivity and stability of the cyclopropyl ring. An X-ray study has confirmed the trans-stereochemistry around the cyclopropyl ring in certain derivatives, highlighting the importance of stereochemical considerations in the synthesis and application of these compounds .
Chemical Reactions Analysis
Cyclopropylboronic acid pinacol esters are reactive intermediates that can undergo a variety of chemical reactions. They are particularly useful in cross-coupling reactions, such as the Suzuki coupling, to generate substituted cyclopropyl aryl products . The hydrazone-palladium-catalyzed allylic arylation of cinnamyloxyphenylboronic acid pinacol esters is another example, leading to the formation of 1,3-diarylpropene derivatives . These reactions expand the utility of cyclopropylboronic acid pinacol esters in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylboronic acid pinacol esters are influenced by the substituents on the cyclopropyl ring. The presence of trifluoromethyl groups, for instance, can enhance the lipophilicity and metabolic stability of the molecules. The boronic acid moiety is also crucial for the reactivity of these esters, as it participates in cross-coupling reactions to form carbon-carbon bonds. The pinacol ester serves as a protective group for the boronic acid, making it more stable and easier to handle during synthesis and storage .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester, is involved in various synthesis and chemical reactions, primarily in the formation of complex organic compounds.
Palladium-Catalyzed Cross-Coupling Reactions : These compounds are utilized in palladium-catalyzed cross-coupling reactions to synthesize unsymmetrical 1,3-dienes and other complex organic structures, indicating their importance in organic synthesis and the development of new materials and compounds (Takagi et al., 2002).
Allylic Arylation : They are also used in allylic arylation processes to form 1,3-diarylpropene derivatives, which are significant in the synthesis of compounds with phenolic hydroxyl groups, showcasing their role in the synthesis of pharmacologically relevant compounds (Watanabe et al., 2014).
Preparation of Polymeric Materials : These compounds are integral in the synthesis of perfluorocyclobutyl copolymers with tailored light emission properties. This indicates their role in material sciences, especially in creating materials with specific photoluminescence characteristics (Neilson et al., 2007).
Fluorescent Sensor Development : They are used in developing fluorescent sensors for detecting trace amounts of water, showcasing their utility in chemical sensing applications (Miho et al., 2021).
Material Sciences and Polymer Chemistry
This compound, finds significant applications in material sciences and polymer chemistry, aiding in the development of new materials with unique properties.
Synthesis of Hyperbranched Polythiophene : These compounds are crucial in synthesizing hyperbranched polythiophene with almost 100% degree of branching, indicating their role in advancing polymer chemistry and materials science (Segawa et al., 2013).
Phosphorescent Organic Molecules : Their use in the generation of simple arylboronic esters that exhibit phosphorescence in the solid state at room temperature indicates their potential in creating new materials for optoelectronic applications (Shoji et al., 2017).
Catalyst-Transfer Polymerization : They are involved in catalyst-transfer Suzuki-Miyaura condensation polymerization, leading to the creation of π-conjugated polymers with boronic acid moieties. This shows their significance in the field of conductive polymers and electronic materials (Nojima et al., 2016).
Organic Synthesis and Medicinal Chemistry
This compound, plays a crucial role in organic synthesis and the development of medicinal chemistry.
Synthesis of Cyclopropylboronate Esters : The compounds are used in the synthesis of versatile cyclopropyl alcohol boronate esters, important building blocks in stereoselective organic synthesis (Hussain et al., 2009).
Preparation of Arylboronic Acids and Aryl Trifluoroborates : They are integral in the one-pot synthesis of arylboronic acids and aryl trifluoroborates, indicating their role in the synthesis of more reactive compounds for subsequent chemical reactions (Murphy et al., 2007).
Wirkmechanismus
Target of Action
The primary target of 3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The compound also participates in oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key step in the synthesis of many organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . The compound is known to be stable under mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
2-[3-(cyclopropylmethoxy)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BF3O3/c1-15(2)16(3,4)24-18(23-15)13-7-12(17(19,20)21)8-14(9-13)22-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEALWMHMYIPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


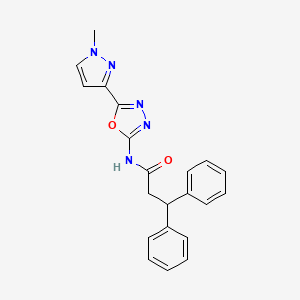

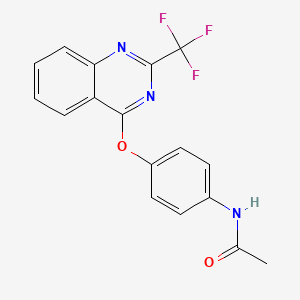
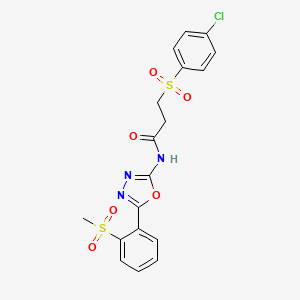
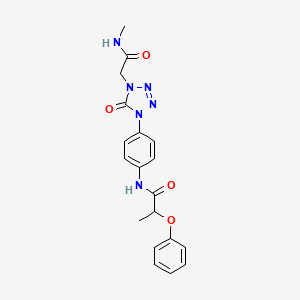
![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)
